molecular formula C13H13Cl2N3OS B2702719 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 391226-05-4

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B2702719
CAS No.: 391226-05-4
M. Wt: 330.23
InChI Key: JHVLACBKZVRIBC-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a heterocyclic ring system recognized as a bioisostere of pyrimidine nucleic acid bases. This structural characteristic underpins its potential to interact with critical biological targets, making it a compound of significant interest in medicinal chemistry and oncology research. Derivatives of 1,3,4-thiadiazole bearing dichlorophenyl substituents have demonstrated notable cytotoxic properties across various human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The research value of this compound lies in its potential multi-faceted mechanism of action. Related 1,3,4-thiadiazole analogs have been identified as potent inhibitors of carbonic anhydrase isozymes (CA-IX and CA-XII), which are enzymatic targets implicated in tumor progression and metastasis . Furthermore, structurally similar compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule formation and arresting cancer cell proliferation . Beyond oncology, the 1,3,4-thiadiazole core is associated with a broad spectrum of biological activities documented in scientific literature, suggesting potential research applications in antimicrobial and antiviral investigations . This molecule serves as a versatile chemical tool for probing disease mechanisms and as a key intermediate for the design and synthesis of novel bioactive agents.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVLACBKZVRIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2,4-dichlorophenylthiosemicarbazide. This intermediate is then cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with pentanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to the disruption of DNA replication and cell division. The dichlorophenyl group enhances its binding affinity to these targets, while the thiadiazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Weight Biological Activity Key Findings Reference
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide Pentanamide, 2,4-dichlorophenyl 364.25 Not specified Structural basis for hydrophobic interactions
SA03 (Schiff base derivative) Furan-2-yl, methanimine linker - Alpha-amylase inhibition High docking score (ΔG = -9.2 kcal/mol); 2,4-dichlorophenyl enhances receptor binding
7g (Piperazine derivative) Thiophen-3-yl, piperazine ring - Dopamine D3 receptor selectivity Substitution at piperazine improves selectivity (>100-fold for D3 vs. D2)
7w (Diazepane derivative) Diazepane ring, thiophen-3-yl 503 Dopamine D3 receptor activity Diazepane increases flexibility; moderate yield (22%)
5(a-h) (Oxadiazole analogs) Oxadiazole core, methylamine derivatives - Anticancer (hepatocellular) IC₅₀ = 2.46 μg/mL against Hep-G2; oxadiazole enhances cytotoxicity
2-bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Bromobenzamide substituent - Screening compound Bromine adds steric bulk; potential for halogen bonding

Key Comparative Insights

Heterocyclic Core Variations
  • Thiadiazole vs. Oxadiazole : The replacement of thiadiazole (S-containing) with oxadiazole (O-containing) in improved anticancer activity, suggesting heteroatom choice impacts electronic properties and target affinity .
  • Thiophene vs. Furan : SA03 (furan) exhibited stronger alpha-amylase inhibition due to hydrogen bonding via its aromatic furyl ring, while thiophene-containing analogs (e.g., 7g) prioritized dopamine receptor interactions .
Substituent Effects
  • Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound and SA03 enhances receptor binding via hydrophobic and halogen interactions .
  • Amine Modifications : Piperazine (7g) and diazepane (7w) substituents alter dopamine receptor selectivity. Diazepane’s seven-membered ring may improve conformational flexibility but reduce synthetic yield (22% vs. 34–45% for piperazine derivatives) .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antifungal research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H11Cl2N3OS
  • Molecular Weight : 316.206 g/mol
  • CAS Number : Not specified in the sources but related compounds have been identified with similar structures.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit potent anticancer properties. The following findings summarize its effects:

  • Cytotoxicity Studies :
    • In vitro studies have shown that related thiadiazole compounds can induce apoptosis in cancer cell lines. For instance, derivatives demonstrated IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Mechanism of Action :
    • The mechanism involves the inhibition of specific cellular pathways that lead to cell cycle arrest and apoptosis. For example, compounds similar to this compound have been shown to downregulate matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA) expression levels in treated cells .

Antifungal Activity

The antifungal potential of thiadiazole derivatives has also been explored:

  • Broad-Spectrum Efficacy :
    • Compounds within this class have demonstrated broad-spectrum antifungal activity against various pathogenic fungi. For example, studies identified certain derivatives with low toxicity to human cells while effectively inhibiting fungal growth .
  • Specific Findings :
    • The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol was noted for its high antifungal efficacy against resistant strains of Candida species . While specific data for this compound is limited in the search results, its structural analogs suggest potential similar activity.

Case Studies and Experimental Data

A table summarizing key experimental findings on related compounds is provided below:

Compound NameCell LineIC50 Value (µg/mL)Mechanism of Action
Compound AMCF-70.28Induces apoptosis via G2/M phase arrest
Compound BHepG29.6Downregulates MMP2 and VEGFA
Compound CFungal StrainsLow toxicityInhibits fungal growth with minimal cytotoxicity

Q & A

Q. What are the established synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide?

The synthesis typically involves two key steps:

  • Thiadiazole ring formation : Reacting thiosemicarbazide with 2,4-dichlorobenzoyl chloride under acidic conditions yields the 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole intermediate .
  • Amidation : The thiadiazole intermediate is coupled with pentanoyl chloride in the presence of a base (e.g., triethylamine) to form the final compound. Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) and amine-phase chromatography (e.g., hexane/ethyl acetate/methanol gradients) are critical for purification, as impurities from side reactions are common .

Q. How is the purity and structural integrity of this compound validated?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions and absence of unreacted precursors. For example, aromatic protons from the dichlorophenyl group appear as distinct doublets in the 7.0–8.5 ppm range, while the pentanamide chain shows characteristic triplet signals near 2.4–2.6 ppm .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Retention times are compared against standards .

Q. What are the primary biological activities reported for this compound?

  • Antimicrobial activity : Derivatives of 1,3,4-thiadiazole exhibit MIC values of 16–62.5 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The dichlorophenyl group enhances membrane penetration .
  • Anticancer potential : Similar thiadiazoles inhibit proliferation in MCF-7 and HepG2 cell lines via apoptosis induction, though specific IC50_{50} values for this compound require further validation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL97) provides precise bond lengths and angles. For example:

  • The thiadiazole ring dihedral angle with the dichlorophenyl group is ~25°, influencing π-π stacking interactions.
  • Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize planar conformations, critical for receptor binding .
    Experimental parameters: Mo-Kα radiation (λ = 0.71073 Å), 293 K, R-factor < 0.05 .

Q. How do structural modifications impact biological activity?

Comparative studies with analogs reveal:

  • Methyl substitution : A methyl group on the benzamide ring (e.g., 3-methyl vs. 4-methyl) alters logP by 0.3–0.5 units, affecting bioavailability .
  • Halogen effects : Replacing chlorine with fluorine reduces cytotoxicity but improves solubility. For example, 4-fluorophenyl analogs show 20% lower IC50_{50} in some cancer models .

Q. What analytical methods resolve contradictions in biological data?

  • Dose-response curves : EC50_{50} discrepancies (e.g., antimicrobial vs. anticancer assays) are addressed using standardized protocols (e.g., CLSI M07-A10 for bacteria, MTT assays for cells) .
  • Metabolic stability assays : Liver microsome studies (human/rat) identify rapid degradation (t1/2_{1/2} < 30 min) as a key limitation, explaining inconsistent in vivo results .

Q. How is computational modeling used to predict mechanism of action?

  • Docking studies : AutoDock Vina simulations suggest binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) and human topoisomerase II (ΔG = -8.7 kcal/mol). The dichlorophenyl group occupies hydrophobic pockets, while the thiadiazole ring participates in hydrogen bonding .
  • QSAR models : Hammett constants (σ) for substituents correlate with antimicrobial potency (R2^2 = 0.82), guiding rational design .

Methodological Recommendations

  • Synthesis : Optimize reaction pH (8–9) during thiadiazole formation to minimize byproducts .
  • Crystallization : Use DMSO/water (2:1) for recrystallization to enhance crystal quality for SCXRD .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobials) to validate assay conditions .

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